molecular formula C21H16N2O4S B258753 METHYL 3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

METHYL 3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE

Cat. No.: B258753
M. Wt: 392.4 g/mol
InChI Key: YGFUWHLAZVNHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is a complex organic compound that features a quinoline, furan, and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the quinoline moiety can yield tetrahydroquinoline derivatives .

Scientific Research Applications

METHYL 3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE is unique due to its combination of quinoline, furan, and thiophene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C21H16N2O4S

Molecular Weight

392.4 g/mol

IUPAC Name

methyl 3-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C21H16N2O4S/c1-12-7-8-18(27-12)17-11-14(13-5-3-4-6-15(13)22-17)20(24)23-16-9-10-28-19(16)21(25)26-2/h3-11H,1-2H3,(H,23,24)

InChI Key

YGFUWHLAZVNHKO-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(SC=C4)C(=O)OC

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(SC=C4)C(=O)OC

Origin of Product

United States

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